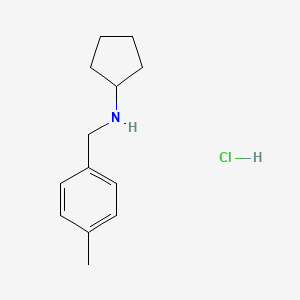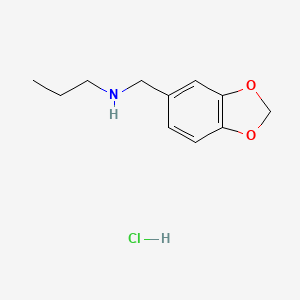![molecular formula C14H24ClNO3 B6319793 (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158397-33-1](/img/structure/B6319793.png)
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, also known as 2C-T-7, is a synthetic psychedelic drug of the phenethylamine family. It is an analogue of the popular psychedelic 2C-B, and was first synthesized by Alexander Shulgin in the 1970s. 2C-T-7 has been used in scientific research for its potential pharmacological applications, as well as for recreational purposes.
Scientific Research Applications
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been studied for its potential pharmacological applications. Studies have shown that (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. These properties make (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride a promising candidate for the treatment of depression, anxiety, and other mental health disorders. In addition, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been studied for its potential applications in the treatment of addiction and substance abuse.
Mechanism of Action
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride acts as a partial agonist at the 5-HT2A receptor. This means that it binds to the receptor and activates it, but to a lesser extent than a full agonist. This mechanism of action is thought to be responsible for the psychedelic effects of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride. In addition, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been shown to produce a range of physiological and biochemical effects. In humans, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to produce psychedelic effects, including alterations in perception, thought, and emotion. In animal studies, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has been shown to produce a range of biochemical effects, including changes in neurotransmitter levels and gene expression.
Advantages and Limitations for Lab Experiments
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a relatively safe and easy to synthesize compound, making it a good candidate for laboratory experiments. Its partial agonist activity at the 5-HT2A receptor makes it a good model for studying the effects of serotonin on the brain. However, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a Schedule I substance in the United States, making it difficult to obtain for research purposes. In addition, (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride has a short half-life, making it difficult to study its effects over a long period of time.
Future Directions
Given the potential pharmacological applications of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride, there is a need for further research into its effects and mechanisms of action. In particular, further research is needed to better understand the effects of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride on the 5-HT2A receptor and its potential applications in the treatment of mental health disorders. In addition, further research is needed to better understand the biochemical and physiological effects of (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride and to develop safer and more effective formulations. Finally, research is needed to develop methods for synthesizing (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride in a more efficient and cost-effective manner.
Synthesis Methods
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is synthesized from 3,4,5-trimethoxybenzaldehyde, which is reacted with ethylmagnesium bromide to form the intermediate compound (3,4,5-trimethoxyphenyl)methylmagnesium bromide. This intermediate is then reacted with butan-2-ylamine hydrochloride, which produces (Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride hydrochloride. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-12(16-3)14(18-5)13(8-11)17-4;/h7-8,10,15H,6,9H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSEAOSTCTGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C(=C1)OC)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Butan-2-yl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B6319730.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B6319731.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
![(Butan-2-yl)[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319764.png)
![(2-Methylpropyl)[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319771.png)
amine hydrochloride](/img/structure/B6319777.png)
amine hydrochloride](/img/structure/B6319782.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
amine hydrochloride](/img/structure/B6319805.png)

![2-(4-Ethylphenyl)benzo[d]thiazole](/img/structure/B6319822.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)